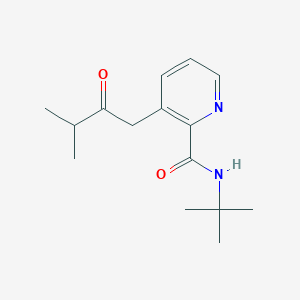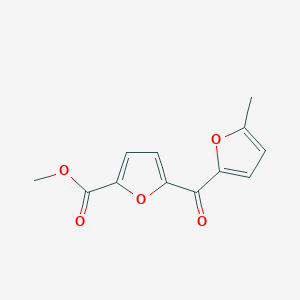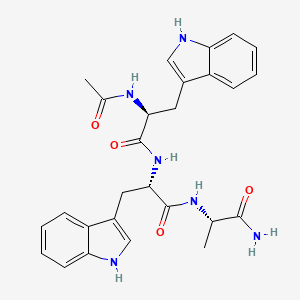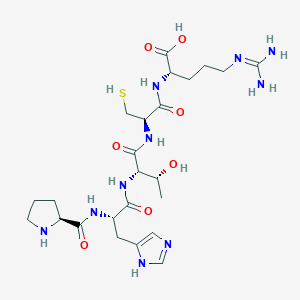![molecular formula C20H18 B14177802 tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene CAS No. 4432-72-8](/img/structure/B14177802.png)
tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo[86224,7011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene is a complex organic compound characterized by its unique polycyclic structure This compound contains multiple fused rings, making it an interesting subject for chemical research and applications The structure of tetracyclo[86224,7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the polycyclic framework. This reaction involves a diene and a dienophile under controlled temperature and pressure conditions. Subsequent steps may include hydrogenation, oxidation, or other functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, alkoxide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, hydroxylated compounds
Scientific Research Applications
Tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene has several scientific research applications, including:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene involves its interaction with molecular targets through its polycyclic structure and reactive functional groups. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. The strained ring system and multiple double bonds contribute to its reactivity, allowing it to participate in various chemical reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Tetracyclo[11.6.1.0{7,20}.0{14,19}]icosa-1,3,5,7(20),11,14,16,18-octaene : Another polycyclic compound with a similar structure but different ring sizes and bond arrangements .
- Tetracyclo[8.6.2.2{4,7}.0{11,16}]icosa-1(16),4,6,10,17,19-hexaene : Contains a similar polycyclic framework with additional double bonds and ring systems .
Uniqueness
Tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene is unique due to its specific arrangement of rings and double bonds, which imparts distinct chemical and physical properties. Its high degree of ring strain and reactivity make it a valuable compound for studying reaction mechanisms and developing new materials.
Properties
CAS No. |
4432-72-8 |
|---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene |
InChI |
InChI=1S/C20H18/c1-2-4-20-18-12-10-16-7-5-15(6-8-16)9-11-17(13-14-18)19(20)3-1/h1-8,13-14H,9-12H2 |
InChI Key |
FHFKSHQXWRHMDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(CCC3=CC=C1C=C3)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14177724.png)
![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)





![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)

![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)


![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
